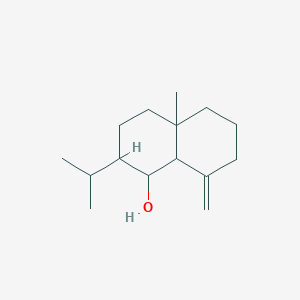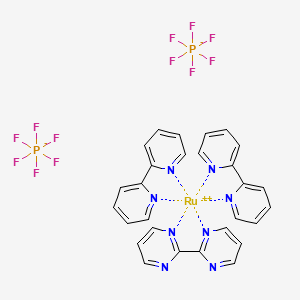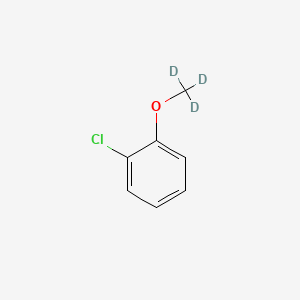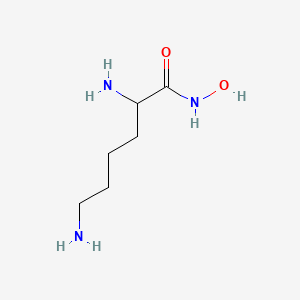
(E)-5,5'-(Ethene-1,2-diyl)diisophthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5,5’-(Ethene-1,2-diyl)diisophthalic acid is an organic compound characterized by the presence of two isophthalic acid groups connected by an ethene-1,2-diyl linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5,5’-(Ethene-1,2-diyl)diisophthalic acid typically involves the reaction of isophthalic acid derivatives with ethene-1,2-diyl precursors under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where isophthalic acid derivatives are reacted with ethene-1,2-diyl compounds in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (E)-5,5’-(Ethene-1,2-diyl)diisophthalic acid may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and purity. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(E)-5,5’-(Ethene-1,2-diyl)diisophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethene-1,2-diyl linker to an ethane-1,2-diyl linker.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases, such as sulfuric acid for sulfonation or nitric acid for nitration.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethane-1,2-diyl derivatives.
Substitution: Nitrated, sulfonated, or halogenated isophthalic acid derivatives.
科学研究应用
(E)-5,5’-(Ethene-1,2-diyl)diisophthalic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, such as polymers and resins, due to its structural rigidity and stability.
作用机制
The mechanism of action of (E)-5,5’-(Ethene-1,2-diyl)diisophthalic acid involves its interaction with specific molecular targets, depending on its application. In coordination chemistry, the compound acts as a ligand, binding to metal ions and forming stable complexes. In biological systems, it may interact with proteins or enzymes, influencing their activity and function. The ethene-1,2-diyl linker provides structural flexibility, allowing the compound to adopt various conformations and interact with different targets.
相似化合物的比较
(E)-5,5’-(Ethene-1,2-diyl)diisophthalic acid can be compared with other similar compounds, such as:
(E)-5,5’-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol): This compound has a similar ethene-1,2-diyl linker but contains tetrazole rings instead of isophthalic acid groups.
Ethene-1,2-diyl derivatives: Other compounds containing the ethene-1,2-diyl group, such as vinylene, have different properties and uses, highlighting the unique characteristics of (E)-5,5’-(Ethene-1,2-diyl)diisophthalic acid.
属性
分子式 |
C18H12O8 |
|---|---|
分子量 |
356.3 g/mol |
IUPAC 名称 |
5-[(E)-2-(3,5-dicarboxyphenyl)ethenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C18H12O8/c19-15(20)11-3-9(4-12(7-11)16(21)22)1-2-10-5-13(17(23)24)8-14(6-10)18(25)26/h1-8H,(H,19,20)(H,21,22)(H,23,24)(H,25,26)/b2-1+ |
InChI 键 |
VVBXPIRCGICDRY-OWOJBTEDSA-N |
手性 SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)/C=C/C2=CC(=CC(=C2)C(=O)O)C(=O)O |
规范 SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C=CC2=CC(=CC(=C2)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B12301372.png)


![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12301381.png)






![trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B12301433.png)

![5-Bromospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B12301446.png)
